5-(furan-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S/c21-15(11-8-14(23-20-11)13-5-3-7-22-13)19-16-18-12(9-24-16)10-4-1-2-6-17-10/h1-9H,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIESYRAHFQJNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Diketone Precursors
The isoxazole core is synthesized via cyclocondensation of β-diketone derivatives with hydroxylamine hydrochloride. For example, ethyl 3-oxo-5-(furan-2-yl)pent-4-enoate undergoes cyclization in aqueous ethanol under reflux (12 h, 80°C) to yield ethyl 5-(furan-2-yl)isoxazole-3-carboxylate. Subsequent saponification with NaOH (2 M, 60°C, 4 h) affords the carboxylic acid derivative.
1,3-Dipolar Cycloaddition
Alternative routes employ nitrile oxides generated in situ from furan-2-carbaldehyde oxime via chlorination (NCS, DMF) and dehydrohalogenation (Et$$3$$N). Reaction with methyl propiolate in toluene (0°C to RT, 24 h) yields methyl 5-(furan-2-yl)isoxazole-3-carboxylate, hydrolyzed to the acid with LiOH (THF/H$$2$$O, 50°C).
Synthesis of 4-(Pyridin-2-yl)Thiazol-2-Amine
Hantzsch Thiazole Synthesis
A modified Hantzsch approach reacts 2-bromo-1-(pyridin-2-yl)ethan-1-one with thiourea in ethanol (reflux, 8 h) to form the thiazol-2-amine. Critical parameters include stoichiometric control (1:1.2 ketone:thiourea) and pH modulation (pH 6–7 via NaHCO$$_3$$) to suppress side reactions.
Palladium-Catalyzed Cross-Coupling
For enhanced regioselectivity, Suzuki-Miyaura coupling introduces the pyridine moiety post-thiazole formation. 4-Bromothiazol-2-amine reacts with pyridin-2-ylboronic acid (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, DME/H$$_2$$O, 90°C), achieving >85% yield.
Amide Bond Formation
Carboxylic Acid Activation
The isoxazole-3-carboxylic acid is activated via conversion to its acyl chloride using SOCl$$_2$$ (reflux, 3 h) or coupling agents like HATU/DIPEA in DMF.
Coupling with Thiazol-2-Amine
Reaction of the acyl chloride with 4-(pyridin-2-yl)thiazol-2-amine in anhydrous THF (0°C to RT, 12 h) yields the target carboxamide. Alternatively, EDCI/HOBt-mediated coupling in DCM (24 h, RT) achieves comparable yields (78–82%) with reduced epimerization risk.
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
- Column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients (1:4 to 1:1) resolves intermediates.
- Recrystallization : The final carboxamide is purified via methanol/water (4:1) recrystallization, yielding needle-like crystals (mp 198–201°C).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, 70:30 MeOH/H$$2$$O, 1 mL/min) shows >98% purity (t$$R$$ = 6.72 min).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch thiazole | 75 | 95 | One-pot simplicity |
| Suzuki coupling | 88 | 98 | Regioselective pyridine insertion |
| EDCI-mediated coupling | 82 | 97 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions might target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds similar to 5-(furan-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiazole and isoxazole can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including those containing furan and isoxazole moieties. The results demonstrated that these compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
Anti-Cancer Potential
The compound has also been investigated for its anti-cancer properties. It has been shown to enhance E-cadherin protein levels in lung squamous cell carcinoma, which is crucial for maintaining epithelial integrity and preventing metastasis .
Case Study: Anti-Cancer Activity
In vitro studies on lung cancer cell lines revealed that treatment with this compound resulted in significant apoptosis, indicating its potential as a therapeutic agent in cancer treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H520 | 10 | Induction of apoptosis via caspase activation |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Table 1: Key Structural Features and Properties of Analogs
Key Observations:
- Planarity and Conformation: The target compound’s furan ring introduces non-planarity compared to the fluorophenyl groups in ’s compounds, which exhibit partial perpendicular orientation . This may influence binding pocket compatibility in biological targets.
- Crystallographic Behavior : ’s isoxazole-thiazole derivative crystallizes in a planar conformation with hydrogen-bonded dimers, suggesting the target compound may exhibit similar packing but with furan-induced distortions .
Biological Activity
The compound 5-(furan-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Thiazole and Pyridine Moieties : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various compounds containing thiazole and isoxazole moieties. For instance, derivatives similar to 5-(furan-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole have shown significant cytotoxicity against several cancer cell lines, including:
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related thiazole derivatives indicate effective inhibition of bacterial growth, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range. For example:
These results imply that modifications in the molecular structure can enhance antimicrobial efficacy.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Cell Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes, leading to cell lysis.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of isoxazole derivatives, including our compound of interest. The researchers found that treatment with the compound led to significant apoptosis in MCF7 cells, with a notable increase in caspase activity, indicating a clear mechanism of action through programmed cell death .
Study 2: Antimicrobial Properties
In another investigation, derivatives were tested against a panel of bacterial strains. The study concluded that compounds with similar structures demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
Q & A
Q. Basic Analytical Techniques
- NMR spectroscopy : Confirm regiochemistry via ¹H-¹H COSY (e.g., furan protons at δ 6.3–7.2 ppm) and ¹³C DEPT (carbonyl resonance at ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 380.0924) .
Q. Advanced Methods
- X-ray crystallography : Resolves ambiguities in isoxazole-thiazole connectivity and confirms planarity of the pyridinyl ring .
- FT-IR and Raman spectroscopy : Detect hydrogen bonding patterns (e.g., N–H stretching at 3300 cm⁻¹) critical for solubility .
What in vitro assays are recommended for preliminary biological activity screening?
Q. Basic Screening Protocols
Q. Advanced Mechanistic Studies
- Enzyme inhibition : Kinase profiling (e.g., CDK7 inhibition IC₅₀ via ADP-Glo™ assay) .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to assess caspase-3 activation in treated cancer cells .
How can structure-activity relationships (SAR) guide derivative design?
Q. Key SAR Insights
Q. Advanced Computational Tools
- Molecular docking (AutoDock Vina) : Predict binding to CDK7’s ATP pocket (docking score ≤ -9.0 kcal/mol) .
- QSAR modeling : Hammett constants (σ) correlate with logP and cytotoxicity (R² = 0.82) .
What strategies resolve contradictions in biological data across studies?
Case Example : Discrepancies in IC₅₀ values (e.g., 1.8 µM vs. 8.2 µM for CDK7 inhibition):
- Assay standardization : Control for ATP concentration (1 mM vs. 100 µM) and pre-incubation time .
- Metabolic stability : Test compound integrity in assay media via LC-MS to rule out degradation .
How can advanced spectroscopic techniques clarify reaction mechanisms?
- In situ FT-IR : Monitor isoxazole ring formation (C=N stretch at 1610 cm⁻¹) during cycloaddition .
- NMR kinetics : Track intermediate consumption (e.g., thiazole-2-amine at δ 6.8 ppm) with time-resolved ¹H NMR .
What methodologies optimize solubility for in vivo studies?
- Co-solvent systems : 10% DMSO + 30% PEG-400 in saline achieves >5 mg/mL solubility .
- Salt formation : Hydrochloride salts improve aqueous solubility by 3-fold (pH 4.0) .
How is compound stability evaluated under physiological conditions?
- Forced degradation : Incubate at 37°C in PBS (pH 7.4) and analyze via HPLC-UV (λ = 254 nm) over 48 hours .
- Light sensitivity : UV-vis spectroscopy tracks λmax shifts (e.g., 320 → 280 nm) under ICH Q1B guidelines .
What in vivo models are suitable for pharmacokinetic profiling?
- Rodent studies : IV administration (1 mg/kg) reveals t₁/₂ = 4.2 hrs and bioavailability (F) = 22% .
- Tissue distribution : LC-MS/MS quantifies brain penetration (brain/plasma ratio = 0.15) .
How can metabolite identification inform toxicity risk?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
